molecular formula C16H19N3O2 B2535081 tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate CAS No. 1803597-71-8

tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate

Cat. No. B2535081
CAS RN: 1803597-71-8
M. Wt: 285.347
InChI Key: FTNDLRUCOSCCFZ-UHFFFAOYSA-N
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Description

“tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate” is a chemical compound with the CAS Number: 1803597-71-8 . It has a molecular weight of 285.35 . The compound is stored at room temperature and is in powder form .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamates, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C16H19N3O2/c1-16(2,3)21-15(20)19-11-14-17-9-13(10-18-14)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The Boc group in the compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate plays a crucial role as an intermediate in the synthesis of various biologically active compounds. For instance, its derivative, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, is significant in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. This compound was synthesized through acylation, nucleophilic substitution, and reduction from commercially available precursors, highlighting a rapid synthesis method that achieved an 81% yield over three steps (Bingbing Zhao et al., 2017).

Crystal Structural Studies

This compound and its derivatives also find applications in crystallography to study molecular interactions and structural properties. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been identified as members of an isostructural family of compounds. These molecules demonstrate significant interactions via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, showcasing the intricate balance of forces in molecular crystals (P. Baillargeon et al., 2017).

Antimicrobial Activity

Beyond structural and synthetic applications, derivatives of this compound have been explored for biological activities. For example, the synthesis of tert-butyl carbazate derivatives has led to compounds exhibiting antimicrobial properties. This research presents a pathway for the development of new antimicrobial agents through the modification and functionalization of the tert-butyl carbazate scaffold, showcasing the potential of such derivatives in contributing to the medical field (A. Ghoneim & S. Mohamed, 2013).

Catalytic Activity and Redox Processes

This compound derivatives have also been investigated for their catalytic activities and redox properties. For instance, complexes based on S-methylisothiosemicarbazonates containing tert-butyl groups exhibited marked stabilization of redox states and enhanced catalytic activity in galactose oxidase models. Such studies contribute to understanding the role of these compounds in catalysis and redox chemistry, which could be beneficial for developing novel catalysts and understanding biological redox processes (V. Arion et al., 2013).

properties

IUPAC Name

tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-11-14-17-9-13(10-18-14)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNDLRUCOSCCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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